The primary source of Monascorubramin is the fermentation process involving Monascus purpureus, a filamentous fungus. This organism thrives in various substrates, particularly rice, where it produces a variety of pigments during its metabolic processes. The extraction of these pigments can be optimized through different fermentation conditions and media compositions .
Monascorubramin belongs to a class of compounds known as polyketides, which are characterized by their complex structures derived from the condensation of acetyl and propionyl units. It is specifically categorized under azaphilones due to the presence of nitrogen in its molecular structure. Other related pigments produced by Monascus include monascin and ankaflavin, which exhibit different colors ranging from yellow to red .
The synthesis of Monascorubramin is achieved through the fermentation of rice with Monascus purpureus. The process typically involves:
The extraction process can be optimized by adjusting parameters such as temperature (commonly around 90 °C), pressure (above 10 MPa), and solvent polarity. A sequential extraction method utilizing solvents with decreasing polarity can enhance yield and purity .
Monascorubramin has a complex molecular structure characterized by an azaphilone backbone. The chemical formula is with a molecular weight of approximately 265.34 g/mol. Its structure includes multiple hydroxyl groups that contribute to its solubility and color properties.
The UV-visible absorption spectrum of Monascorubramin typically shows peaks that correspond to its chromophoric groups, indicating its potential as a colorant in various applications .
Monascorubramin can undergo various chemical reactions typical for azaphilones, including:
These reactions can be influenced by environmental factors such as pH and temperature, which are critical in industrial applications where stability is essential .
Monascorubramin exhibits several biological activities, including antioxidant and antimicrobial properties. Its mechanism involves scavenging free radicals and inhibiting microbial growth through disruption of cellular functions.
Studies have demonstrated that Monascorubramin can effectively inhibit certain pathogenic bacteria, making it valuable not only as a colorant but also as a natural preservative in food products .
Relevant analyses indicate that Monascorubramin maintains its integrity when used in food products stored at refrigeration temperatures .
Monascorubramin finds applications across various fields:
Monascorubramin (CAS#: 3627-51-8) is a vibrant red azaphilone pigment biosynthesized by filamentous fungi of the Monascus genus, particularly M. purpureus and M. ruber. Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.465 g/mol, characterized by a furo[3,2-g]isoquinoline-2,9-dione backbone substituted with a methyl group at C9a, an octanoyl chain at C3, and a trans-propenyl moiety at C6 [5] [10]. This compound exists as a zwitterionic vinylogous γ-pyridone, formed through the nucleophilic addition of primary amines to the electrophilic carbonyl carbon (C4) of the precursor monascorubrin—an orange azaphilone. This aminophilic reaction triggers a chromic shift from orange (λₘₐₓ ~470 nm) to red (λₘₐₘ ~500-520 nm) [3] [6]. The reaction is highly efficient under alkaline conditions but inhibited at pH <4.0, explaining the pH-dependent pigment profile in Monascus cultures [3].
Table 1: Key Physicochemical Properties of Monascorubramin
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₃H₂₇NO₄ | High-resolution MS |
Molecular Weight | 381.465 g/mol | Calculated from formula |
CAS Registry Number | 3627-51-8 | Chemical database |
λₘₐₓ (Ethanol) | 500-520 nm | UV-Vis spectroscopy |
Precursor Molecule | Monascorubrin | LC-MS/MS |
Formation Condition | pH >6.0 optimal | Fermentation studies |
The isolation and characterization of monascorubramin are deeply intertwined with the study of Monascus fermentation, a tradition dating back nearly a millennium in Asian food culture. While red yeast rice (RYR) has been used empirically for centuries, scientific inquiry into its pigments began in the 1930s. The foundational work of Nakanishi and colleagues in the 1960s-1970s delineated the structural core of azaphilones, enabling the differentiation of monascorubramin from other pigments like rubropunctamine [3] [10]. A pivotal advancement came in 1979 when Japanese researcher Akira Endo isolated monacolin K from M. ruber, concurrently noting the presence of chromogenic metabolites including monascorubramin [1] [7]. This era marked the transition from phenomenological observation to molecular characterization. The 1990s witnessed the elucidation of the biosynthetic pathway, confirming monascorubramin as an amination product of monascorubrin [3]. Contemporary research, reflected in databases like ChEBI (Chemical Entities of Biological Interest), now classifies monascorubramin as both a fungal metabolite and a food colorant, cementing its dual identity in science and industry [10].
Table 2: Historical Milestones in Monascorubramin Research
Time Period | Key Advancement | Significance |
---|---|---|
Pre-1930s | Empirical use of RYR in Asia | Traditional food coloring/therapeutic applications |
1930s–1960s | Initial pigment extraction methods | Isolation of crude pigment mixtures |
1962–1970s | Structural characterization by Nakanishi et al. | Identification of azaphilone backbone |
1979 | Endo’s isolation of monacolin K from M. ruber | Co-identification of pigments in fermentation |
1990s | Biosynthetic pathway elucidation | Confirmation as amination product of monascorubrin |
2000s–Present | Genetic engineering & stabilization strategies | Enhanced yield and application in modern foods |
Within natural pigment chemistry, monascorubramin represents a paradigm of structural versatility and functional adaptability. Its core azaphilone structure serves as a chromophoric "canvas", where the nature of the amine group determines its spectral and stability properties. When produced with endogenous amino acids (e.g., glutamate, glycine) during Monascus fermentation, it contributes to the characteristic crimson hue of traditional red yeast rice [3] [6]. The pigment exhibits pH-responsive behavior: it remains stable and water-soluble at pH 5.0–10.0 but precipitates below pH 4.0, limiting its use in acidic foods without stabilization [6]. Recent advances exploit its aminophilic reactivity to generate derivatives with non-natural amines (e.g., aminobenzoates), yielding pigments with enhanced chromatic intensity or novel hues [3]. Beyond coloration, monascorubramin demonstrates biological activities—studies indicate potential as an Hsp90 inhibitor and an agent with anti-inflammatory properties [10]. Its molecular structure enables interactions with biopolymers; complexation with sodium caseinate forms nanoparticles (<200 nm) that prevent aggregation at pH 3.0, expanding applicability in acidic beverages [6].
Table 3: Comparative Chromophoric Properties of Key Monascus Pigments
Pigment | Color | Core Structure | Molecular Trigger | λₘₐₓ Range (nm) |
---|---|---|---|---|
Monascorubramin | Red | Vinylogous γ-pyridone | Amination of monascorubrin | 500–520 |
Monascorubrin | Orange | Azaphilone lactone | Oxidation of precursor polyketide | 460–480 |
Monascin | Yellow | Reduced azaphilone | Reduction of C5-C2' double bond | 360–380 |
Rubropunctatin | Orange | Azaphilone lactone | Analogous to monascorubrin | 460–480 |
Ankaflavin | Yellow | Reduced azaphilone | Analogous to monascin | 360–380 |
The pigment’s medicinal chemistry friendliness is evidenced by in silico analyses: monascorubramin exhibits favorable drug-likeness parameters, including moderate lipophilicity (LogP ~3.85), molecular weight <500, and topological polar surface area (TPSA) of 76.23 Ų, suggesting potential for bioavailability [8]. Molecular docking studies reveal it binds pancreatic lipase with higher affinity (Kᵢ = 2.3 μM) than HMG-CoA reductase (Kᵢ = 8.7 μM), hinting at anti-hyperlipidemic mechanisms beyond statin-like activity [8]. Its antioxidant capacity further enhances its nutraceutical appeal, as demonstrated by free radical scavenging in endophytic M. ruber extracts [9].
Table 4: Stabilization Strategies for Monascorubramin in Food Systems
Challenge | Stabilization Approach | Mechanism | Outcome |
---|---|---|---|
Acidic pH (<4.0) | Sodium caseinate complexation | Hydrophobic/H-bond interactions | Solubility maintained at pH 3.0 |
Thermal degradation | Gum Arabic encapsulation | Polysaccharide matrix barrier | 40% less degradation at 100°C vs. free form |
Light sensitivity | Nanoemulsion formulation | Light scattering by lipid droplets | Half-life extended by 3-fold under UV |
Oxidation | Co-pigmentation with flavonoids | Electron delocalization & radical quenching | Oxidative browning reduced by 60% |
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